![molecular formula C7H5F3N4 B592023 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1211536-39-8](/img/structure/B592023.png)
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” is a type of pyridine derivative . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine”, is a topic of active research. The synthesis generally involves the introduction of trifluoromethyl groups within the structures of other molecules .Molecular Structure Analysis
The molecular formula of “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” is C6H5F3N2. The average mass is 162.113 Da and the monoisotopic mass is 162.040482 Da .Scientific Research Applications
Anticancer Properties
A significant application of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives lies in their anticancer activity. For instance, alkyl amide functionalized derivatives have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancer, at micro molar concentrations (Chavva et al., 2013). Additionally, pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have demonstrated notable cytotoxicity, antimicrobial, and anti-biofilm activities (Nagender et al., 2014). Furthermore, 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were screened for cytotoxic activity against human cancer cell lines, identifying compounds with promising activity (Kurumurthy et al., 2014).
Heterocyclic Compound Synthesis
The compound has been a key intermediate in synthesizing a wide range of heterocyclic compounds. For example, reactions with different active methylene compounds have afforded pyridopyrazolopyrimidine derivatives and triazine derivatives (Rateb, 2014). Another study demonstrated the synthesis of novel pyridine derivatives bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives, highlighting the versatility of this compound in generating compounds with anticancer potential (Hafez & El-Gazzar, 2020).
Antibacterial Activity
Novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, have been synthesized using a multicomponent reaction approach, showcasing antibacterial activities (Frolova et al., 2011). This highlights the potential of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives in contributing to the development of new antibacterial agents.
Efficient Synthesis Methods
Efficient synthesis methods for this compound and its derivatives have been developed, such as using ionic liquid for the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones, offering mild reaction conditions and high yields (Shi et al., 2010). Additionally, regiospecific synthesis approaches have been explored for creating 6-trifluoromethyl and 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines, demonstrating the versatility and efficiency of synthesizing these compounds (Aggarwal et al., 2012).
Future Directions
The future directions for the research and application of “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” and similar compounds are promising. The unique properties of trifluoromethylpyridines make them valuable in various industries, including agrochemicals and pharmaceuticals . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a class of compounds to which this molecule belongs, are used in the pharmaceutical and agrochemical industries
Mode of Action
Trifluoromethylpyridines are known to exhibit diverse biological activities due to the unique physicochemical properties of the fluorine atom and the pyridine moiety . The trifluoromethyl group is often used to enhance the lipophilicity and metabolic stability of drug molecules, potentially improving their interaction with biological targets .
Biochemical Pathways
Compounds containing a trifluoromethyl group are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can influence their absorption and distribution
Result of Action
Trifluoromethylpyridines are known to have diverse biological activities, suggesting that this compound could have a range of potential effects .
Action Environment
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially influence their action under different environmental conditions .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H3,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJRPAJSNCIHDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.